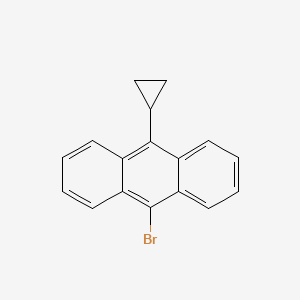
9-Bromo-10-cyclopropylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-cyclopropylanthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-cyclopropylanthracene typically involves the bromination of 9-cyclopropylanthracene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Another method involves the use of 9,10-dibromoanthracene as a starting material. The dibromo compound is subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide or cyclopropyl lithium in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-cyclopropylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as ceric ammonium nitrate.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile-methanol mixture.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Products include ring-opened derivatives and other oxidized forms.
Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Reduction: Reduced forms of the anthracene ring system.
Aplicaciones Científicas De Investigación
9-Bromo-10-cyclopropylanthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-cyclopropylanthracene involves its interaction with various molecular targets. The bromine atom and cyclopropyl group influence the compound’s reactivity and interaction with other molecules. The compound can form radical cations under certain conditions, which can further react with nucleophiles or undergo ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Cyclopropylanthracene: Lacks the bromine atom, leading to different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, which affects its chemical properties and reactivity.
9-Bromo-10-phenylanthracene: Substituted with a phenyl group instead of a cyclopropyl group, leading to different photophysical properties.
Uniqueness
9-Bromo-10-cyclopropylanthracene is unique due to the presence of both a bromine atom and a cyclopropyl group, which impart distinct chemical and physical properties. These modifications enhance its utility in various scientific and industrial applications.
Propiedades
Número CAS |
127570-69-8 |
|---|---|
Fórmula molecular |
C17H13Br |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
9-bromo-10-cyclopropylanthracene |
InChI |
InChI=1S/C17H13Br/c18-17-14-7-3-1-5-12(14)16(11-9-10-11)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 |
Clave InChI |
JYMAGMBIJQKAFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


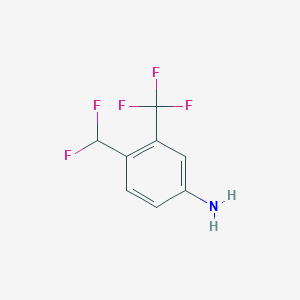
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
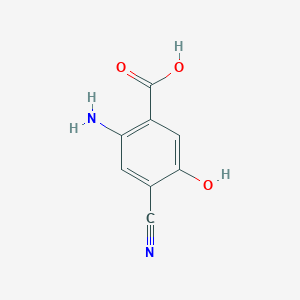
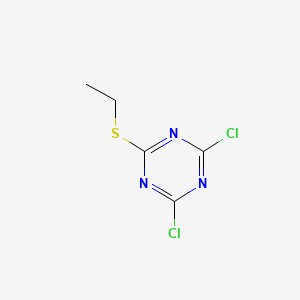
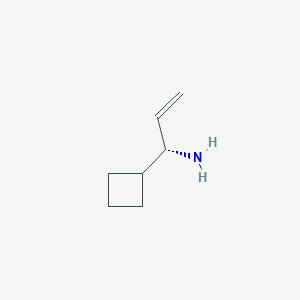

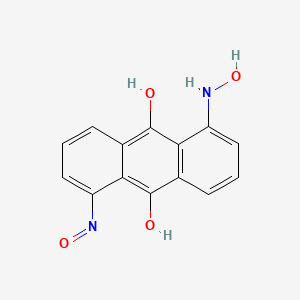


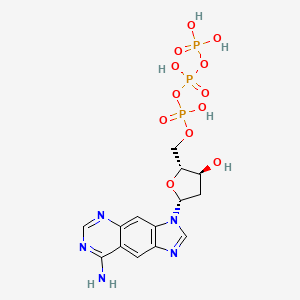
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)

![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)
